(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide
Description
(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide is a chiral morpholine derivative characterized by a substituted morpholine ring system with an ethyl group at position 4, a phenyl group at position 3, and a carboxamide moiety at position 2. The stereochemistry at positions 2 (S) and 3 (R) is critical for its biological and physicochemical properties.
Synthesis of enantiopure morpholine derivatives typically involves asymmetric catalysis or chiral auxiliaries. For example, related compounds employ vanadium(IV) catalysts or chiral sulfonamide auxiliaries to achieve high enantiomeric excess (e.g., >86% ee in similar systems) . Structural confirmation relies on advanced analytical techniques, including $^1$H-/$^{13}$C-NMR and X-ray crystallography, as demonstrated for stereochemically analogous morpholine derivatives .

Properties
IUPAC Name |
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17)/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBILJQGMAXBBCA-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective synthesis using chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between -20°C to room temperature to control the reaction kinetics and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives. Substitution reactions result in various substituted morpholine derivatives.
Scientific Research Applications
(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2S,3R)-Ethyl 4-Benzyl-2-Methyl-5-oxomorpholine-3-carboxylate ()
- Substituents : 4-Benzyl, 2-methyl, and an ester group (vs. 4-ethyl, 3-phenyl, and carboxamide in the target compound).
- The ester moiety is more hydrolytically labile than the carboxamide, impacting metabolic stability.
- Synthesis : Prepared via esterification, contrasting with the carboxamide’s likely use of coupling reagents like EDCI/HOBt.
Structural Analogs with Heterocyclic Substitutions
Compounds like (2S,3R)-2-allyl-3-furyl cyclopentanone () highlight the role of heterocycles (e.g., furyl vs. phenyl) in modulating electronic and steric profiles. The furyl group’s electron-rich nature may alter binding kinetics compared to phenyl’s aromatic hydrophobicity.
Data Tables
Table 2. Substituent Effects on Properties
Biological Activity
(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Chemical Name : (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide
- CAS Number : 1807939-55-4
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The morpholine ring structure allows for specific interactions that can modulate biological functions.
Pharmacological Effects
- Anticancer Activity : Research has indicated that (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide exhibits cytotoxic effects on various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity.
Study 2: Anti-inflammatory Mechanism
In a separate investigation published in the European Journal of Pharmacology, the anti-inflammatory effects were assessed in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in swelling and pain scores compared to control groups, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibition of cytokines | European Journal of Pharmacology |
| Neuroprotective | Antioxidant activity | [Pending Publication] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
